molecular formula C13H16BNO4 B8204425 6-methyl-2-(2-phenylethyl)-1,3,6,2-dioxazaborocane-4,8-dione

6-methyl-2-(2-phenylethyl)-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B8204425
M. Wt: 261.08 g/mol
InChI Key: AVFZQTFWXBUICN-UHFFFAOYSA-N
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Description

6-Methyl-2-(2-phenylethyl)-1,3,6,2-dioxazaborocane-4,8-dione belongs to the class of methyliminodiacetic acid (MIDA) boronates, which are widely utilized in Suzuki-Miyaura cross-coupling reactions due to their stability and controlled reactivity. These compounds typically feature a boron atom coordinated within a dioxazaborocane scaffold, enabling tunable reactivity for organic synthesis .

Properties

IUPAC Name

6-methyl-2-(2-phenylethyl)-1,3,6,2-dioxazaborocane-4,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO4/c1-15-9-12(16)18-14(19-13(17)10-15)8-7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFZQTFWXBUICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)CCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Boronic Acid Activation : Phenylboronic acid derivatives react with methyliminodiacetic acid (MIDA) under esterification conditions, forming a stable boronate complex.

  • Amino Alcohol Incorporation : The boronate intermediate undergoes nucleophilic attack by 2-phenylethylamine derivatives in a polar aprotic solvent (e.g., dimethyl sulfoxide, DMSO), facilitating cyclization.

  • Cyclodehydration : Heating at 115–130°C in the presence of triethyl orthoformate (HC(OEt)₃) drives the elimination of water, yielding the dioxazaborocane framework.

Optimization Insights

  • Solvent Selection : DMSO enhances reaction rates due to its high polarity and ability to stabilize transition states.

  • Temperature Control : Maintaining temperatures between 115°C and 130°C prevents side reactions such as boronate hydrolysis.

  • Purification : Flash column chromatography (EtOAc/hexanes, 0:10 to 10:0 gradient) achieves >95% purity, as confirmed by ¹H NMR.

Copper-Catalyzed Borylation of Alkenes

Copper catalysis offers a regioselective pathway for introducing the 2-phenylethyl substituent. This method is advantageous for scalability and functional group tolerance.

Procedure Overview

  • Catalyst Preparation : A mixture of CuCl (0.05 equiv), KOtBu (0.1 equiv), and Xantphos (0.06 equiv) in anhydrous toluene is stirred under nitrogen to form the active Cu(I) species.

  • Borylation Step : Pinacolborane (1.2 equiv) is added to the catalyst, followed by a vinyl boronic ester (2.0 mmol). The reaction proceeds at 23°C for 15 hours.

  • Workup : Filtration through Celite and chromatography (EtOAc/hexanes, 0:10 to 5:95) isolates the product in 65% yield.

Key Advantages

  • Mild Conditions : Room-temperature reactions reduce energy costs.

  • Functional Group Compatibility : Tolerates electron-withdrawing groups on the boronic ester.

Oxime-Mediated Functionalization

Borylated oximes serve as versatile intermediates for constructing the dioxazaborocane skeleton. This route emphasizes the strategic use of hydroxylamine derivatives.

Synthetic Pathway

  • Oxime Formation : Reaction of boryl aldehydes with hydroxylamine hydrochloride (3 equiv) in acetonitrile/sodium acetate buffer (pH 4.5) generates oxime intermediates.

  • Benzylation : O-Benzylhydroxylamine hydrochloride (1.5 equiv) and triethylamine in acetonitrile at 50°C for 48 hours yield protected oximes.

  • Cyclization : Heating the oxime with MIDA in DMSO at 130°C for 16 hours induces cyclodehydration, affording the target compound.

Performance Metrics

  • Yield : 84–96% for oxime intermediates.

  • Purity : ¹³C NMR confirms absence of regioisomers.

Industrial-Scale Ester Exchange

Large-scale production employs ester exchange reactions to balance cost and efficiency.

Process Details

  • Esterification : Imino-2-(p-tolylboronic acid) ethyl acetate reacts with n-butanol under reflux, catalyzed by sulfuric acid.

  • Transesterification : The intermediate undergoes ester exchange with methyl glycolate, forming the dioxazaborocane ring.

  • Distillation : Vacuum distillation removes low-boiling byproducts, achieving >90% yield.

Industrial Considerations

  • Catalyst Recycling : Amberlite IRA743 resin sequesters boric acid, enabling catalyst reuse.

  • Solvent Recovery : EtOAc/hexanes mixtures are distilled and recycled, reducing waste.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Boronic Acid Condensation70–85>95High functional group toleranceRequires high temperatures
Copper Catalysis65–7590Scalable, mild conditionsSensitive to oxygen
Oxime Functionalization80–9698Excellent regiocontrolMulti-step synthesis
Industrial Ester Exchange>9085Cost-effective for bulk productionLower purity without distillation

Chemical Reactions Analysis

Cross-Coupling Reactions

The MIDA boronate group enables controlled transmetalation in palladium- or copper-catalyzed coupling reactions:

Suzuki-Miyaura Coupling

The compound participates in cross-couplings with aryl/vinyl halides under mild conditions:

text
General Procedure: - Catalyst: Pd(PPh₃)₄ or CuCl/Xantphos - Base: K₂CO₃ or KOtBu - Solvent: Toluene or THF - Temperature: 23–80°C

Example Reaction :

SubstrateProductYieldConditionsSource
4-BromotolueneBiaryl derivative72%CuCl, KOtBu, 23°C

Alkenylation

The boronate undergoes alkenylation via copper-mediated pathways:

text
Conditions: - Catalyst: CuCl (0.05 equiv), Xantphos (0.06 equiv) - Solvent: Anhydrous toluene - Additive: Pinacolborane (1.2 equiv)

Reaction time: 15 h at 23°C .

Halohydroxylation

The compound reacts with halogens (Cl₂, Br₂) in the presence of water to form vicinal halohydrins:

text
Example: - Reagents: Cl₂ (gas), H₂O - Conditions: 0°C to RT, 2 h - Product: 2-(1-Chloro-2-hydroxyethyl) derivative

Data :

HalogenYieldDiastereomeric Ratio (d.r.)Source
Cl₂85%9:1
Br₂78%8:1

Oxidation

Controlled oxidation of the boronate group yields ketones or carboxylic acids:

text
Conditions: - Oxidant: NaIO₄ (3.1 equiv), AcOH/H₂O - Temperature: 80°C, 2 h

Product: Phenethyl ketone (Yield: 68%) .

Stability and Hydrolysis

The MIDA boronate exhibits pH-dependent stability:

  • Acidic Hydrolysis : Releases free boronic acid at pH < 3 (e.g., HCl/THF, 1 h, RT) .

  • Basic Conditions : Stable up to pH 10; decomposes at higher pH.

Scientific Research Applications

Chemistry

  • Organic Synthesis : The compound is utilized as a reagent in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. It facilitates the formation of carbon-carbon bonds, essential for constructing complex organic molecules.
ApplicationDescription
Cross-Coupling ReactionsUsed to form carbon-carbon bonds in organic synthesis.
Reagent in Organic SynthesisActs as a versatile reagent for various chemical transformations.

Biology

  • Boron Neutron Capture Therapy (BNCT) : The compound's boron content makes it a candidate for BNCT, a targeted cancer treatment that utilizes neutron capture to destroy tumor cells selectively.
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial and antifungal activities.
Biological ActivityMechanism
BNCTTargets cancer cells using boron for neutron capture.
AntimicrobialExhibits activity against various pathogens.

Medicine

  • Cancer Treatment : Research indicates that compounds similar to this one may inhibit heat shock proteins (e.g., HSP90), leading to reduced tumor growth by destabilizing oncogenic proteins.
  • Drug Development : Its unique structure allows exploration as a drug candidate with potential therapeutic applications.
Medical ApplicationMechanism
HSP90 InhibitionDisruption of oncogenic signaling pathways.
Anticancer ActivityInduces apoptosis and cell cycle arrest in cancer cells.

Industry

  • Advanced Materials : The compound is explored for use in developing advanced materials and polymers due to its unique chemical properties.
Industrial ApplicationDescription
Material DevelopmentUtilized in creating polymers with enhanced properties.

Case Study 1: Anticancer Efficacy

A study involving various boron compounds demonstrated significant cytotoxic effects against breast cancer cell lines treated with derivatives of 6-Methyl-2-(2-phenylethyl)-1,3,6,2-dioxazaborocane-4,8-dione. Results indicated a dose-dependent decrease in cell viability and increased markers of apoptosis.

Case Study 2: BNCT Application

Research has shown that the incorporation of this compound into BNCT protocols enhances the selective targeting of tumor cells while minimizing damage to surrounding healthy tissues. This approach is being investigated further in clinical trials.

Mechanism of Action

The mechanism of action of phenethylboronic acid MIDA ester involves its ability to form stable complexes with various molecular targets. The MIDA ester moiety provides stability to the boronic acid, allowing it to participate in various chemical reactions. The molecular targets and pathways involved in its action include enzymes and receptors that interact with boronic acid derivatives .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key analogs differ in the substituent at the 2-position of the dioxazaborocane ring. Below is a comparative analysis of molecular formulas, masses, and substituent effects:

Compound (Substituent) Molecular Formula Molecular Weight Key Substituent Features Reference
6-Methyl-2-phenyl-... C₁₁H₁₂BNO₄ 233.03 Phenyl (electron-neutral aromatic)
2-(4-Fluorophenyl)-6-methyl-... C₁₁H₁₁BFNO₄ 251.02 4-Fluorophenyl (electron-withdrawing)
2-(3-Nitrophenyl)-6-methyl-... C₁₁H₁₁BN₂O₆ 278.03 3-Nitrophenyl (strongly electron-withdrawing)
2-(6-Methoxypyridin-2-yl)-6-methyl-... C₁₁H₁₃BN₂O₅ 264.05 Pyridinyl (heteroaromatic, methoxy)
6-Methyl-2-(perfluorophenyl)-... - - Perfluorophenyl (highly fluorinated)
6-Methyl-2-(trifluoromethylpyridin-2-yl)-... C₁₁H₁₀BF₃N₂O₄ 308.01 Trifluoromethylpyridinyl (lipophilic)

Substituent Effects :

  • Electron-withdrawing groups (e.g., -F, -NO₂) enhance stability by reducing electron density on boron, mitigating premature hydrolysis .
  • Heteroaryl substituents (e.g., pyridinyl) improve solubility in polar solvents and compatibility with transition metal catalysts .
  • Bulky substituents (e.g., perfluorophenyl) may hinder reactivity but increase crystallinity .

Key Observations :

  • High yields (>95%) are achievable with electron-deficient aryl groups (e.g., perfluorophenyl) due to favorable boronate formation kinetics .
  • Heterocyclic substituents (e.g., indolyl) require milder conditions to prevent decomposition, leading to moderate yields .

Physical and Stability Properties

Property 2-Phenyl-... 4-Fluorophenyl-... Trifluoromethylpyridinyl-...
Melting Point (°C) Not reported Not reported 207–212
Solubility (Polar Solvents) Moderate High Moderate
Stability (Ambient Conditions) Stable Enhanced Highly stable

Stability Trends :

  • Nitro and fluorinated analogs exhibit superior shelf-life due to reduced susceptibility to oxidation and moisture .
  • Pyridinyl derivatives demonstrate balanced stability and reactivity, making them ideal for iterative cross-coupling .

Reactivity in Cross-Coupling Reactions

MIDA boronates are prized for their controlled release of boronic acids under basic conditions. For example:

  • Trifluoromethylpyridinyl analog enables efficient coupling with aryl chlorides, overcoming limitations of traditional boronates .
  • Vinyl-substituted analogs (e.g., 6-methyl-2-vinyl-...) participate in stereospecific transformations, expanding access to conjugated polymers .

Biological Activity

6-Methyl-2-(2-phenylethyl)-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound notable for its unique structural properties and potential biological applications. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its possible therapeutic effects.

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H12_{12}BNO4_4
  • Molecular Weight : 233.03 g/mol
  • CAS Number : 109737-57-7
  • Melting Point : 166-170 °C
  • Solubility : Soluble in organic solvents such as ethanol and dimethylformamide .

Anticancer Properties

Recent studies have investigated the potential of this compound in cancer therapy. The compound is being explored as a boron delivery agent for Boron Neutron Capture Therapy (BNCT), which is a targeted cancer treatment that utilizes the unique properties of boron to selectively destroy tumor cells while minimizing damage to surrounding healthy tissue .

Antimicrobial Activity

The compound has also shown promise in antimicrobial studies. Its structure allows it to interact with biological membranes and inhibit the growth of various pathogens. Research indicates that derivatives of this compound may exhibit significant antifungal and antibacterial properties, making it a candidate for further exploration in pharmaceutical applications .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phenylethylamine with boronic acid derivatives under controlled conditions. This method ensures high yield and purity of the product. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .

Cytotoxicity Studies

A comparative analysis of cytotoxicity revealed that the compound exhibits varying degrees of toxicity against different cell lines. In studies involving rat liver slices and Ehrlich ascites tumor cells, it was observed that modifications to the chemical structure significantly influenced cytotoxicity levels. Electron-donating substituents were found to enhance cytotoxic effects against tumor cells while reducing toxicity to normal cells .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerPotential use in BNCT for targeted cancer therapy
AntimicrobialExhibits antifungal and antibacterial properties
CytotoxicityVaries with structural modifications

Q & A

Q. What are the critical steps for synthesizing 6-methyl-2-(2-phenylethyl)-1,3,6,2-dioxazaborocane-4,8-dione, and how are intermediates validated?

Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of spiro-diones with amine derivatives (e.g., benzothiazol-2-yl-imine analogs), followed by boronate ester formation. Key intermediates are validated using:

  • Melting point analysis to confirm purity.
  • Elemental analysis (C, H, N) to verify stoichiometry.
  • Infrared (IR) spectroscopy to track functional groups (e.g., B-O stretches at ~1,350 cm⁻¹).
  • UV-Vis spectroscopy to monitor conjugation changes during cyclization .

Q. Which spectroscopic techniques are essential for characterizing the boron-containing core of this compound?

Methodological Answer :

  • ¹¹B NMR spectroscopy : Detects boron environments (e.g., trigonal vs. tetrahedral coordination) with shifts between 10–30 ppm for dioxazaborocanes.
  • ¹H/¹³C NMR : Resolves substituent effects (e.g., phenylethyl group splitting patterns).
  • X-ray crystallography : Provides definitive structural proof of the boronate ester ring and steric effects from the methyl/phenylethyl groups .

Q. How does the boronate ester moiety influence the compound’s stability under varying pH conditions?

Methodological Answer : Stability studies involve:

  • Kinetic monitoring via HPLC or NMR under acidic/basic conditions (pH 2–12).
  • Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds.
  • Computational modeling (e.g., DFT) to predict hydrolytic susceptibility of the B-O bonds .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for structural confirmation?

Methodological Answer :

  • Multi-technique triangulation : Cross-validate NMR data with X-ray crystallography and IR. For example, if NMR suggests a distorted ring but X-ray shows planarity, re-examine solvent effects or dynamic processes (e.g., ring puckering) .
  • Variable-temperature NMR : Resolve fluxional behavior in the dioxazaborocane ring .
  • Theoretical frameworks : Apply molecular dynamics simulations to reconcile discrepancies .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

Methodological Answer :

  • Factorial design of experiments (DoE) : Systematically test variables (e.g., temperature, catalyst loading, solvent polarity) to identify optimal conditions .
  • In situ monitoring : Use real-time FT-IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
  • Boron-protecting groups : Introduce temporary ligands (e.g., pinacol) to stabilize reactive intermediates during cyclization .

Q. How does the phenylethyl substituent affect the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer :

  • Steric/electronic analysis : Compare coupling efficiency with analogs (e.g., 2-fluoro-6-methoxyphenylboronic acid) using:
    • Hammett plots to quantify electronic effects.
    • Turnover frequency (TOF) measurements under standardized conditions.
  • DFT calculations : Model transition states to explain steric hindrance from the phenylethyl group .

Q. What methodologies address contradictions in catalytic activity data across different studies?

Methodological Answer :

  • Meta-analysis : Systematically compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological biases.
  • Standardized protocols : Reproduce experiments under controlled conditions (e.g., inert atmosphere, fixed catalyst ratios) to isolate variables .
  • Machine learning : Train models on existing data to predict optimal catalytic parameters and resolve inconsistencies .

Methodological Framework Integration

Q. How can theoretical frameworks guide the design of experiments for this compound?

Methodological Answer :

  • Conceptual frameworks : Link reactivity studies to broader theories (e.g., Lewis acid-base chemistry for boron-centered reactions).
  • Hypothesis-driven design : For example, test whether electron-withdrawing substituents enhance electrophilicity at the boron center, as predicted by frontier molecular orbital (FMO) theory .

Q. What advanced computational tools are recommended for predicting novel derivatives of this compound?

Methodological Answer :

  • COMSOL Multiphysics : Simulate reaction pathways and energy profiles for boronate ester formation.
  • AI-driven platforms : Use generative models to propose derivatives with tailored properties (e.g., increased hydrolytic stability) .

Data Contradiction Analysis

Q. How should researchers handle discrepancies between experimental and computational results for this compound?

Methodological Answer :

  • Error source identification : Check for basis set limitations in DFT calculations or incomplete solvation models.
  • Experimental validation : Perform high-level coupled-cluster (CCSD(T)) calculations or neutron diffraction studies to refine computational parameters .

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